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Compound of Interest

3-Oxa-1,9-
Compound Name:
diazaspiro[5.5]undecan-2-one

Cat. No.: B1430134

A detailed analysis of the structure-activity relationships (SAR) for 3-Oxa-1,9-
diazaspiro[5.5]undecan-2-one analogs is not readily available in the current body of scientific
literature. However, extensive research has been conducted on closely related
diazaspiro[5.5]undecane scaffolds, providing valuable insights into their potential as therapeutic
agents. This guide offers a comparative analysis of two prominent classes of
diazaspiro[5.5]undecane derivatives: 3,9-Diazaspiro[5.5]undecane-based y-Aminobutyric Acid
Type A (GABA-A) receptor antagonists and 1,4,9-Triazaspiro[5.5]undecan-2-one derivatives as
Methyltransferase-like 3 (METTL3) inhibitors.

3,9-Diazaspiro[5.5]Jundecane Analogs as GABA-A
Receptor Antagonists

Derivatives of 3,9-diazaspiro[5.5]undecane have been investigated as potent and selective
antagonists for the GABA-A receptor, with potential applications in immunomodulation.[1][2]
The core structure consists of two piperidine rings sharing a single carbon atom.

Structure-Activity Relationship Highlights

The key structural features influencing the activity of these analogs are centered around the
substituents on the nitrogen atoms of the spirocyclic core.
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» N-Acyl Substitution: Acylation of the one of the nitrogen atoms is crucial for activity. The
nature of the acyl group significantly impacts both potency and selectivity.

e Aromatic Substituents: The presence of an aromatic ring attached to the acyl group is a
common feature. The substitution pattern on this ring can fine-tune the pharmacological
profile. For instance, a meta-methylphenyl analog demonstrated high binding affinity.[1]

o Spirocyclic Core: Modifications to the diazaspiro[5.5]undecane core itself have been found to
be generally detrimental to activity, highlighting its importance as a scaffold.[1]

Quantitative Data Summary

The following table summarizes the binding affinities (Ki) of representative 3,9-
diazaspiro[5.5]undecane analogs for different GABA-A receptor subtypes.
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Experimental Protocols
Radioligand Binding Assay:
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The binding affinity of the compounds to various GABA-A receptor subtypes is determined
using a radioligand binding assay. Membranes from cells stably expressing the specific
receptor subtypes are incubated with a known radioligand (e.g., [3H]Jmuscimol) and varying
concentrations of the test compounds. The concentration of the test compound that inhibits
50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation
constant (Ki) is then calculated using the Cheng-Prusoff equation.

Logical Relationship Diagram
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Caption: SAR of 3,9-Diazaspiro[5.5]lundecane GABA-A Antagonists.

1,4,9-Triazaspiro[5.5]Jundecan-2-one Analogs as
METTLS3 Inhibitors

A series of 1,4,9-triazaspiro[5.5]undecan-2-one derivatives have been developed as potent and
selective inhibitors of METTL3, a key enzyme involved in N6-methyladenosine (m6A) RNA
modification.[3][4][5] This class of compounds shows promise in the treatment of certain
cancers.[3][4][5]

Structure-Activity Relationship Highlights

The optimization of this series involved modifications at several positions of the
triazaspiro[5.5]undecane core.
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» Linear Shape and Flexibility: The linear shape of these inhibitors, coupled with flexible

linkers, is a notable feature.[3]

e Substituents on the Spiro-fused Ring: The nature of the substituent on the piperidine ring not
containing the lactam influences potency and ADME properties.

e Pyrrolo[2,3-d]pyrimidine Moiety: The presence of a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine or a
similar heterocyclic system attached to the spirocyclic core is a key pharmacophoric

element.[3]

Quantitative Data Summary

The following table presents the in vitro inhibitory activity (IC50) of selected 1,4,9-
triazaspiro[5.5]undecan-2-one analogs against METTL3.

Lipophilic
Ligand Ligand
Compound ID IC50 (nM) o o Reference
Efficiency (LE) Efficiency
(LLE)
UZH2 (22) 5 - - [31[4][5]
17 36 - - [3]
18 70 - - [3]

Experimental Protocols

Time-Resolved Forster Resonance Energy Transfer (TR-FRET) Assay:

The inhibitory activity of the compounds against METTLS3 is assessed using a TR-FRET assay.
This assay measures the methylation of a biotinylated RNA substrate by the METTL3-
METTL14 complex. The reaction product is detected using a europium-labeled anti-m6A
antibody and an APC-labeled streptavidin. Inhibition of the enzyme results in a decrease in the
FRET signal. The IC50 value, representing the concentration of the inhibitor required to reduce
the enzyme activity by 50%, is then determined.[3][4][5]

Experimental Workflow Diagram
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Caption: Workflow for METTLS3 Inhibitor Development.
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Conclusion

While specific data on 3-Oxa-1,9-diazaspiro[5.5]Jundecan-2-one analogs is currently lacking,
the broader class of diazaspiro[5.5]undecanes represents a versatile scaffold for the
development of potent and selective modulators of various biological targets. The examples of
GABA-A receptor antagonists and METTL3 inhibitors demonstrate that subtle modifications to
the substituents on the spirocyclic core can lead to significant changes in biological activity and
pharmacological properties. Further exploration of this chemical space, including the 3-Oxa-
1,9-diazaspiro[5.5]Jundecan-2-one core, may Yield novel therapeutic agents for a range of
diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. eprints.soton.ac.uk [eprints.soton.ac.uk]

2. Structure-Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based y-Aminobutyric Acid Type
A Receptor Antagonists with Immunomodulatory Effect - PubMed [pubmed.ncbi.nim.nih.gov]

e 3. pubs.acs.org [pubs.acs.org]
o 4. researchgate.net [researchgate.net]

e 5.1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTLS3
Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Comparative Guide to the Structure-Activity
Relationship of Diazaspiro[5.5]undecane Analogs]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1430134#structure-activity-relationship-
of-3-oxa-1-9-diazaspiro-5-5-undecan-2-one-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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